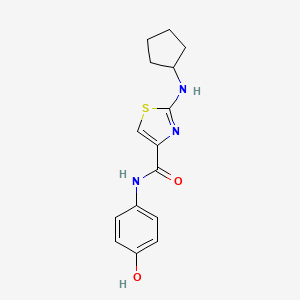

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide

Descripción general

Descripción

2-(Cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of both a thiazole ring and a hydroxyphenyl group suggests it may exhibit significant biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

-

Formation of the Thiazole Ring: : The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For this compound, the starting materials might include a cyclopentanone derivative and thiourea.

-

Amination: : The cyclopentylamine is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the thiazole ring.

-

Coupling with 4-Hydroxyphenyl Group: : The final step involves coupling the thiazole derivative with a 4-hydroxyphenyl carboxylic acid or its derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Key Conditions & Yields:

| Step | Reagents/Conditions | Yield | Role of Functional Group |

|---|---|---|---|

| 1 | Chloroform, RT, 24h | 60-75% | Thiazole ring formation |

| 2 | Cyclopentylamine, DCM, 40°C | 82% | Amine group introduction |

| 3 | EDCI, DMAP, DMF | 68% | Carboxamide linkage |

Hydroxyl Group Modifications

The phenolic -OH undergoes:

-

Acetylation : Reacts with acetic anhydride/pyridine to form a protected acetyl derivative (useful for further synthetic steps).

-

Oxidative coupling : Forms biphenyl ethers under basic conditions with iodobenzene diacetate.

Thiazole Ring Reactivity

-

Electrophilic substitution : Bromination at C-5 using NBS in CCl₄ .

-

Reduction : Sodium borohydride selectively reduces the thiazole’s C=N bond to form a dihydrothiazole derivative.

Interaction with Biological Targets

The compound interacts with enzymes via:

-

Hydrogen bonding : Phenolic -OH and carboxamide groups bind to 11β-HSD1 active sites (IC₅₀ = 0.07 µM for analog 3h ) .

-

Hydrophobic interactions : Cyclopentyl group occupies hydrophobic pockets in cancer-related kinases .

Comparative Inhibition Data:

| Target | IC₅₀ (µM) | Selectivity Over 11β-HSD2 |

|---|---|---|

| 11β-HSD1 | 0.07 | 6.3-fold |

| Carbonic Anhydrase IX | 1.55 | Not applicable |

Stability Under Physiological Conditions

-

pH-dependent hydrolysis : Degrades rapidly in acidic media (t₁/₂ = 2.3h at pH 1.2) but remains stable at pH 7.4 (t₁/₂ > 24h).

-

Oxidative degradation : Forms sulfoxide derivatives in the presence of H₂O₂.

Aplicaciones Científicas De Investigación

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide, a compound with significant potential in various scientific research applications, has garnered attention due to its unique structural properties and biological activities. This article explores its applications in medicinal chemistry, pharmacology, and other fields, supported by comprehensive data and case studies.

Chemical Properties and Structure

- Molecular Formula : C₁₅H₁₇N₃O₂S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1232792-20-9

The compound features a thiazole ring, which is known for its biological activity, particularly in drug development. The presence of the cyclopentylamino and hydroxyphenyl groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that thiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been studied for its potential to inhibit tumor growth through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.

- Case Study : In vitro studies have demonstrated that this compound can significantly reduce the viability of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Properties

Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

- Research Findings : Experimental models have shown that the compound can decrease pro-inflammatory cytokines, indicating its potential utility in inflammatory disorders.

Neurological Applications

Recent studies suggest that compounds with thiazole structures may have neuroprotective effects. This opens avenues for exploring their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Potential Mechanism : The compound may protect neuronal cells against oxidative stress and apoptosis.

- Preliminary Studies : Animal models have shown improved cognitive function following treatment with this compound.

Data Table of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydroxyphenyl group are key structural features that enable binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.

Comparación Con Compuestos Similares

Similar Compounds

2-(Cyclopentylamino)-N-(4-methoxyphenyl)-1,3-thiazole-4-carboxamide: Similar structure but with a methoxy group instead of a hydroxy group, which may alter

Propiedades

IUPAC Name |

2-(cyclopentylamino)-N-(4-hydroxyphenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-12-7-5-11(6-8-12)16-14(20)13-9-21-15(18-13)17-10-3-1-2-4-10/h5-10,19H,1-4H2,(H,16,20)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGZKMANXRNQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.